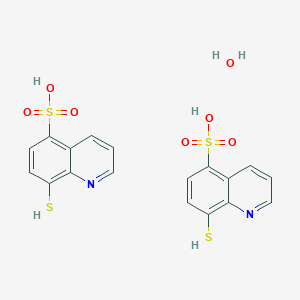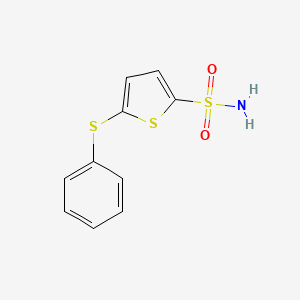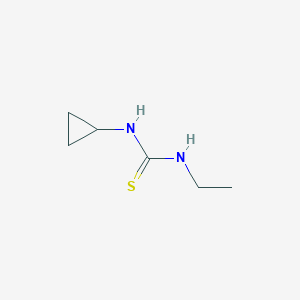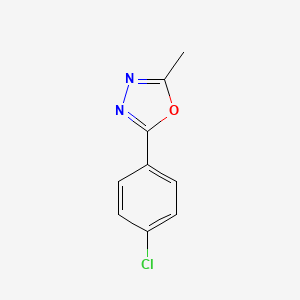
2,5-Diethoxy-4-hydroxypyrimidine
Descripción general
Descripción
2,5-Diethoxy-4-hydroxypyrimidine is a heterocyclic compound with the chemical formula C₈H₁₂N₂O₃ . It belongs to the class of pyrimidones, specifically the 4-hydroxypyrimidine derivatives. The compound can also be referred to as 2-hydroxypyrimidine based on its substituted pyrimidine ring structure .
Molecular Structure Analysis
The molecular structure of 2,5-Diethoxy-4-hydroxypyrimidine consists of a pyrimidine ring with two ethoxy (C₂H₅O) groups at positions 2 and 5, and a hydroxyl (OH) group at position 4. The compound’s molecular weight is approximately 184.19 g/mol .
Physical And Chemical Properties Analysis
Aplicaciones Científicas De Investigación
Synthesis and Antiviral Activity
2,4-Diamino-6-hydroxypyrimidines, substituted in position 5 with various groups, have been explored for their antiviral activities. The synthesis involved alkylation with phosphonomethoxyethyl tosylate, leading to compounds with inhibitory activity against retroviruses, including human immunodeficiency virus (HIV) and Moloney murine sarcoma virus. These compounds show a significant inhibition of virus replication in cell culture, with some derivatives demonstrating activity comparable to reference drugs adefovir and tenofovir without measurable toxicity at certain concentrations (Hocková, Holý, Masojídková, Andrei, Snoeck, De Clercq, & Balzarini, 2003).
Anti-inflammatory Applications
Research into hydroxypyrimidine derivatives has highlighted their potential for the development of anti-inflammatory medications. A study synthesizing a water-soluble form of a new hydroxypyrimidine derivative found it to possess pronounced anti-inflammatory activity with low toxicity. This compound, synthesized from 5-butyl-6-hydroxy-2,3-diphenylpyrimidin-4(3H)-one, demonstrates the versatility of hydroxypyrimidine scaffolds in drug development for topical anti-inflammatory treatments (Kuvaeva, Ladutko, Kolesnik, Levshukova, & Fedorova, 2022).
Electrochemical Degradation Study
The degradation of hydroxypyrimidine derivatives in wastewater treatment was analyzed through an electrochemical method using three-dimensional electrodes with ceramic particles. This study demonstrates the potential of hydroxypyrimidines in environmental applications, specifically in the degradation of contaminants in water. The process showed significant degradation of the pyrimidine ring, highlighting the method's effectiveness for treating wastewater containing hydroxypyrimidine compounds (Li, Zhao, Sillanpää, Meng, & Yin, 2015).
Antioxidant and Anti-inflammatory Agents
Synthesis of 5-ethoxycarbonyl-6-isopropylamino-4-(substitutedphenyl)aminopyrimidines has been explored for their analgesic and anti-inflammatory potentials. These compounds, developed through specific cyclization and substitution reactions, have shown to be more potent than standard drugs in experimental models, offering insights into the development of new therapeutic agents based on the hydroxypyrimidine structure (Chhabria, Bhatt, Raval, & Oza, 2007).
Antimicrobial Activity
Multifunctional 2-amino-5-cyano-4-[(2-aryl)-1H-indol-3-yl]-6-hydroxypyrimidines synthesized through a multicomponent reaction showed potential antimicrobial activity. This study underscores the capacity of hydroxypyrimidine derivatives to serve as bases for developing agents against pathogenic bacteria and fungi, showcasing the broad spectrum of biological activities these compounds can exhibit (Gupta, Jain, Madan, & Menghani, 2014).
Propiedades
IUPAC Name |
2,5-diethoxy-1H-pyrimidin-6-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2O3/c1-3-12-6-5-9-8(13-4-2)10-7(6)11/h5H,3-4H2,1-2H3,(H,9,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XVZTZMOUGLUOFC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CN=C(NC1=O)OCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00376611 | |
| Record name | 2,5-DIETHOXY-4-HYDROXYPYRIMIDINE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00376611 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
184.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,5-Diethoxy-4-hydroxypyrimidine | |
CAS RN |
55996-26-4 | |
| Record name | 2,5-DIETHOXY-4-HYDROXYPYRIMIDINE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00376611 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.











![(4-[2-Hydroxy-3-(4-Methoxyphenoxy)Propyl]-1,4-Diazepan-1-Yl)(2-Thienyl)Methanone](/img/structure/B1607551.png)


![10,11-dihydro-5H-dibenzo[b,f]azepin-3-amine](/img/structure/B1607556.png)
![1-(4-Ethoxyphenyl)-3-[(4-phenylquinazolin-2-yl)sulfanyl]pyrrolidine-2,5-dione](/img/structure/B1607557.png)
